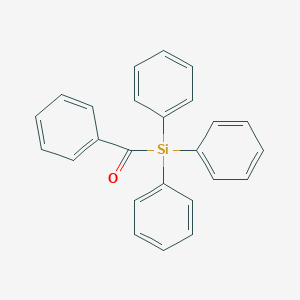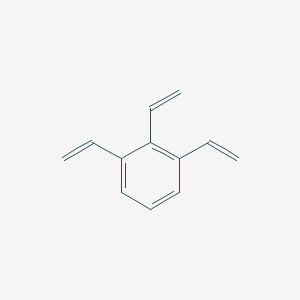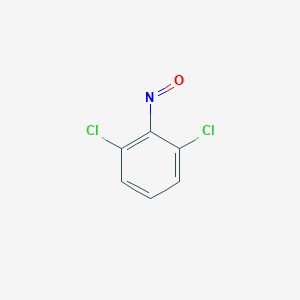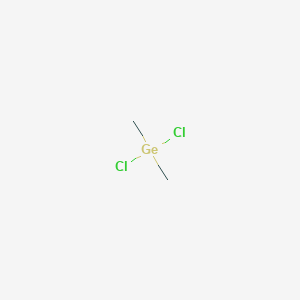
Dimethylgermanium dichloride
Descripción general
Descripción
Dimethylgermanium dichloride, a germanium-based organometallic compound, is significant due to its applications in synthesis and material science. Its molecular structure and properties are foundational to understanding its reactivity and utility in various chemical processes.
Synthesis Analysis
The synthesis of this compound involves reactions with methylamine, leading to nonamethylcyclotrigermazane. This compound, upon reaction with methyllithium, yields lithiumtrimethylgermaniummethylamide, which further reacts with trimethylchlorosilane and other trimethyl metal chlorides to form various methylamines, highlighting its versatility in synthesis routes (I. Schumann-Ruidisch & B. Jutzi-Mebert, 1968).
Molecular Structure Analysis
The molecular structure of related dimethyltin dichloride has been studied, providing insights into the bond lengths and valency angles that could be analogous to this compound. These studies ascertain a regular bond contraction, which is crucial for understanding the molecular geometry and electronic structure of this compound (Hideji Fujii & M. Kimura, 1971).
Chemical Reactions and Properties
Chemical reactions involving the exchange of substituents between the dimethylsilicon and dimethylgermanium moieties have been explored, showcasing the dynamic chemical behavior of this compound in various conditions. These equilibria studies reveal insights into its reactivity and potential for synthesis in organometallic chemistry (J. R. Wazer, K. Moedritzer, & L. Groenweghe, 1966).
Physical Properties Analysis
The rotational spectrum and microwave spectroscopy of dimethylgermane, closely related to this compound, provide data on molecular dimensions and the internal rotation barrier of methyl groups. These physical properties are essential for understanding the behavior of dimethylgermanium compounds in various states (E. C. Thomas & V. Laurie, 1969).
Chemical Properties Analysis
Studies on organometallic chemistry, including the synthesis and structure of cis- and trans-dihalotetrakis(dimethyl sulfoxide)ruthenium(II) complexes, indirectly inform about the chemical behavior of this compound by illustrating the importance of molecular structure on reactivity and the potential for forming complexes with other organometallic compounds (E. Alessio, G. Mestroni, G. Nardin, et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis of Germanium Compounds : It forms nonamethylcyclotrigermazane with methylamine and is involved in reactions yielding lithiumtrimethylgermaniummethylamide and other compounds (Schumann-Ruidisch & Jutzi-Mebert, 1968).
Infrared Spectroscopy : Its infrared spectra, along with those of other germanium and tin derivatives, have been studied, providing insights into characteristic absorptions of certain groups (Brown, Okawara, & Rochow, 1960).
Study of Halogen Exchange : Research has explored the exchange of halogens between dimethylsilicon and dimethylgermanium moieties, contributing to our understanding of molecular interactions and equilibria (Moedritzer & Wazer, 1966).
Equilibrium Studies : Equilibria between dimethylsilicon and dimethylgermanium of various substituents have been investigated, offering insights into molecular scrambling phenomena (Wazer, Moedritzer, & Groenweghe, 1966).
Structural Studies : Single crystal X-ray diffraction studies have been conducted on compounds involving dimethylgermanium dichloride, contributing to our understanding of molecular structures and conformations (Tinga et al., 1994).
NMR Studies : Proton NMR studies have been used to investigate the equilibria between different forms of dimethylgermanium oxide, enhancing our understanding of molecular dynamics and reaction rates (Moedritzer, 1966).
Medical Research : It has been used in synthesizing derivatives of dipeptides, with studies exploring their crystal structure and potential medical applications, such as in cancer treatment (Vornefeld, Huber, Preut, & Brunner, 1989).
Polymer Science : Research has looked into systems consisting of various chain molecules resulting from scrambling between dimethylgermanium and dimethylsilicon moieties, contributing to the field of polymer science (Moedritzer & Wazer, 1968).
Atomic Layer Epitaxy : Studies have analyzed atomic layer epitaxy (ALE) of germanium using this compound, contributing to advancements in materials science and nanotechnology (Sugahara & Matsumura, 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
Dimethylgermanium dichloride is an organogermanium compound The primary targets of this compound are not well-documented in the literature
Mode of Action
Organogermanium compounds are generally known for their potential in synthesis and proteomics research .
Action Environment
It’s known that germanium and silicon react very similarly, as if germanium were a very heavy isotope of silicon . This suggests that environmental factors affecting silicon might also affect germanium compounds.
Propiedades
IUPAC Name |
dichloro(dimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECBLVSMFAWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165156 | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1529-48-2 | |
| Record name | Germane, dichlorodimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorodimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodimethylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



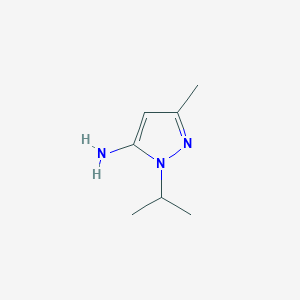
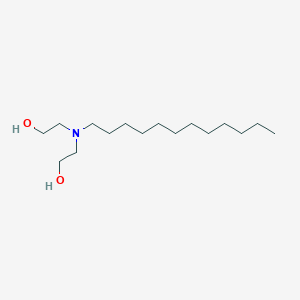
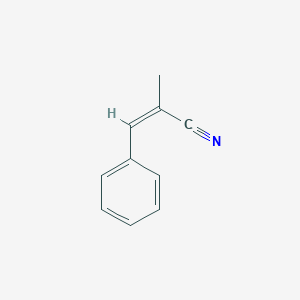
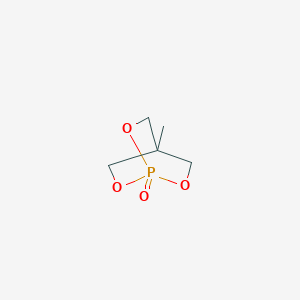
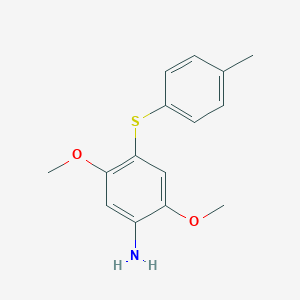
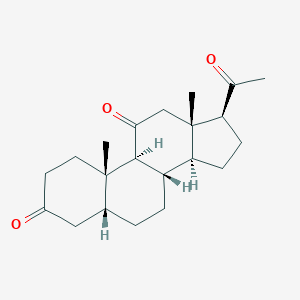
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)


